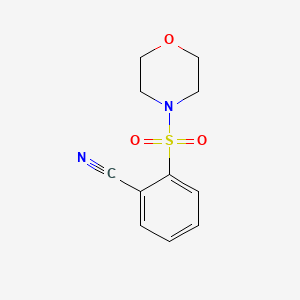

2-(Morpholin-4-ylsulfonyl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-ylsulfonylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3S/c12-9-10-3-1-2-4-11(10)17(14,15)13-5-7-16-8-6-13/h1-4H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCWSYCHYDMWDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC=C2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612045-76-8 | |

| Record name | 2-(morpholine-4-sulfonyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Sulfonamide and Benzonitrile Chemical Space

The significance of 2-(Morpholin-4-ylsulfonyl)benzonitrile is best understood by examining its constituent parts. The molecule is a hybrid of two important chemical classes: sulfonamides and benzonitriles.

Sulfonamides are a cornerstone of medicinal chemistry. Characterized by a sulfonyl group connected to an amine, this functional group is a key feature in a vast array of therapeutic agents. Their journey began with the discovery of prontosil, the first commercially available antibacterial agent, which paved the way for the antibiotic revolution. Today, the applications of sulfonamides have expanded far beyond their antimicrobial origins to include treatments for a wide range of conditions. They are found in diuretics, anticonvulsants, and more recently, as potent inhibitors of specific enzymes like Nav1.7, a target for pain therapeutics. nih.gov The sulfonamide group's ability to act as a stable, well-tolerated structural anchor and a hydrogen bond donor/acceptor makes it a privileged pharmacophore in drug design.

Benzonitriles , aromatic compounds containing a nitrile (-C≡N) group, are versatile intermediates in organic synthesis. ontosight.ai The nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, and amides, making benzonitrile (B105546) derivatives valuable starting materials for pharmaceuticals and agrochemicals. patsnap.com Furthermore, the benzonitrile moiety itself is present in a number of approved drugs, where it can participate in crucial binding interactions with biological targets.

By integrating both a sulfonamide and a benzonitrile group, this compound offers a bifunctional scaffold for chemical elaboration, allowing chemists to explore multiple synthetic pathways from a single starting material.

Chemical Reactivity and Reaction Mechanisms of 2 Morpholin 4 Ylsulfonyl Benzonitrile

Mechanistic Investigations of Sulfonylation Reactions

The formation of the sulfonyl group on the benzonitrile (B105546) core is a key synthetic step. Its reactivity can be understood through various mechanistic pathways, including those involving radical intermediates and nucleophilic substitution.

Sulfonyl radicals (RSO₂•) are versatile intermediates in organic synthesis. nih.govrsc.org While direct radical-mediated synthesis of 2-(Morpholin-4-ylsulfonyl)benzonitrile is not extensively documented in dedicated studies, the general principles of sulfonyl radical chemistry provide a basis for understanding potential synthetic routes and reactions. Sulfonyl radicals can be generated from precursors like sulfonyl chlorides or sulfinate salts. scispace.comresearchgate.net

A plausible radical pathway for the formation of a related aryl sulfone could involve the addition of a sulfonyl radical to a benzene (B151609) ring, although this is less common than other methods. More relevant is the potential for the C-S bond in this compound to undergo homolytic cleavage under specific conditions (e.g., photolysis or high temperature) to release a sulfonyl radical. This sulfonyl radical could then participate in subsequent reactions, such as addition to unsaturated bonds. nih.gov For instance, the elimination of a sulfonyl radical from an α-sulfonamidoyl radical is a known pathway to form imines. nih.gov This type of reactivity highlights the potential of the sulfonyl group to act as a source of radical species under appropriate initiation.

Table 1: General Reactions Involving Sulfonyl Radicals

| Reaction Type | Radical Precursor | Reactant | Product Type | Reference |

|---|---|---|---|---|

| Hydrosulfonylation | Sulfonyl Chloride | Alkenes/Alkynes | Alkyl/Vinyl Sulfones | rsc.org |

| Radical Cyclization/Elimination | Ene Sulfonamides | Internal Alkene | Cyclic Imines | nih.gov |

| Fluorosulfonylation | Fluorosulfonyl-containing reagents | Alkenes/Alkynes | Sulfonyl Fluorides | rsc.org |

The benzene ring in this compound is highly electron-deficient due to the strong electron-withdrawing effects of both the ortho-sulfonyl (-SO₂R) and cyano (-CN) groups. This electronic characteristic makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orglibretexts.org

In an SNAr reaction, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. youtube.comyoutube.com For this to occur efficiently, the ring must be activated by electron-withdrawing groups, particularly those positioned ortho and/or para to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.org

The synthesis of this compound can be envisaged via an SNAr pathway. For example, the reaction of 2-chlorobenzonitrile (B47944) or 2-fluorobenzonitrile (B118710) with morpholine (B109124) would be challenging. However, if a substrate like 2-chloro-benzenesulfonyl chloride were first reacted with morpholine to form 2-chloro-N-morpholinylbenzenesulfonamide, a subsequent cyanation reaction (e.g., Rosenmund-von Braun reaction) could install the nitrile group.

Alternatively, and more illustratively of the SNAr principle on a pre-formed benzonitrile, a compound like 4-fluoro-3-(trifluoromethyl)benzonitrile (B1295485) readily reacts with morpholine. nih.gov In this reaction, the fluorine atom is displaced by morpholine in a classic SNAr mechanism. The reaction is facilitated by the electron-withdrawing trifluoromethyl group. Similarly, in this compound, if a leaving group were present on the ring (e.g., at the 4- or 6-position), it would be highly activated towards displacement by nucleophiles due to the combined stabilizing influence of the sulfonyl and cyano groups.

Transformations of the Nitrile Group under Diverse Reaction Conditions

The nitrile group is a versatile functional group that can be converted into a variety of other functionalities. researchgate.net

The nitrile group of this compound can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid (2-(Morpholin-4-ylsulfonyl)benzoic acid) via an intermediate carboxamide. The sulfonyl group is generally stable under these conditions. The reaction mechanism involves the nucleophilic attack of water (acid-catalyzed) or hydroxide (B78521) ion (base-catalyzed) on the electrophilic carbon of the nitrile. The strong electron-withdrawing sulfonyl group at the ortho position is expected to increase the electrophilicity of the nitrile carbon, potentially accelerating the rate of hydrolysis compared to unsubstituted benzonitrile. The mechanism for the hydrolysis of related aromatic sulfonyl chlorides has also been studied, indicating an SN2-type process. researchgate.net

The reduction of the nitrile group is a key transformation, typically leading to a primary amine. A significant challenge in molecules containing both nitrile and sulfone groups is the selective reduction of the nitrile without affecting the sulfone. nih.govgoogle.com

Common reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both nitriles and sulfones. However, milder or more selective reagents can achieve the desired transformation. Catalytic hydrogenation using specific catalysts like Raney Nickel or Palladium on carbon (Pd/C) can be effective. researchgate.net Borane complexes, such as borane-dimethyl sulfide (B99878) (BMS) or diisopropylaminoborane, have also been shown to selectively reduce nitriles in the presence of other functional groups, including nitro groups, which have comparable reduction potential to sulfones under some conditions. calvin.edunih.gov For example, studies on the reduction of substituted benzonitriles have shown that electron-withdrawing groups can accelerate the reaction. nih.gov

Table 2: Selected Reagents for Nitrile Reduction

| Reagent | Product | Selectivity Notes | Reference |

|---|---|---|---|

| H₂ / Raney Ni or Pd/C | Primary Amine | Good selectivity for nitrile over many groups, but can reduce sulfones under harsh conditions. | researchgate.net |

| NaBH₄ / CoCl₂ | Primary Amine | Mild conditions allow for selective reduction of nitriles. | google.com |

| BH₃·THF or BH₃·SMe₂ | Primary Amine | Generally selective for nitriles over sulfones. | calvin.edu |

| Diisopropylaminoborane / cat. LiBH₄ | Primary Amine | Reduces a wide variety of nitriles with good functional group tolerance. | nih.gov |

Oxidative conversions of the nitrile group are less common but can be achieved. For instance, oxidation with reagents like urea-hydrogen peroxide can convert nitriles to amides. organic-chemistry.org

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions. The most common example is the [3+2] cycloaddition with azides to form tetrazoles. researchgate.net This reaction, often catalyzed by acids or metal salts (though metal-free versions exist), involves the nucleophilic attack of the azide (B81097) on the nitrile carbon. researchgate.netrsc.org The resulting five-membered heterocyclic ring (a tetrazole) is a bioisostere for a carboxylic acid group and is important in medicinal chemistry. The reaction of this compound with an azide, such as sodium azide, would be expected to yield the corresponding 5-(2-(morpholinosulfonyl)phenyl)-1H-tetrazole.

The nitrile group can also react with other 1,3-dipoles. While less common for unactivated nitriles, they can participate as dienophiles or enophiles in certain Diels-Alder and ene reactions under thermal conditions, though this typically requires high temperatures and specific substrate geometries. mit.edu The electron-deficient nature of the benzonitrile core in the target molecule could potentially facilitate its participation in cycloadditions with electron-rich dienes or other partners.

Reactivity of the Morpholine Moiety

The morpholine ring, while generally stable, can participate in specific reactions under certain conditions. The presence of the strongly electron-withdrawing benzenesulfonyl group attached to the nitrogen atom significantly modulates the reactivity of the morpholine moiety compared to N-alkyl morpholines. This deactivation reduces the nucleophilicity of the nitrogen atom but can activate other parts of the ring toward specific transformations.

The saturated heterocyclic structure of the morpholine ring is robust, and its opening requires specific and often energetic conditions. Ring-opening is not a common reaction pathway for N-sulfonylmorpholines under standard laboratory conditions but can be induced through oxidative processes, particularly those involving radical intermediates.

Quantum chemistry calculations have been used to investigate the ring-opening pathways in the oxidation of morpholine. nih.gov While hydrogen abstraction can form carbon-centered radicals at the C2 or C3 positions or a nitrogen-centered radical, none of these are found to have low-energy pathways to direct ring-opening. nih.gov However, the addition of molecular oxygen to the carbon-centered radicals can initiate ring-opening. One proposed low-energy pathway begins with an O₂ attack on the morpholin-2-yl radical, followed by a 1,5-hydrogen shift and a subsequent unimolecular ring-opening that occurs without a high energy barrier. nih.gov

A practical method for the oxidative ring-opening of N-aryl morpholine derivatives, which are structurally analogous to the target compound, has been developed using visible-light photocatalysis. google.com This method avoids harsh conditions by using visible light as an energy source and O₂ as the terminal oxidant to cleave the C(sp³)–C(sp³) bond of the morpholine ring. google.com The reaction typically employs a photocatalyst in an organic solvent under an oxygen atmosphere. google.com

| Parameter | Condition |

|---|---|

| Substrate | N-phenylmorpholine |

| Photocatalyst | 4CzIPN (1 mol%) |

| Additive | 2,6-Lutidine (1.0 equiv.) |

| Solvent | Acetonitrile |

| Atmosphere | Oxygen (O₂) |

| Light Source | 9W Blue LED |

| Temperature | Room Temperature |

| Reaction Time | 24 hours |

The sulfonamide linkage is a key reactive site in this compound, particularly for the generation of nitrogen-centered radicals. nih.govscripps.edu These highly reactive intermediates are valuable in synthesis for their ability to form new carbon-nitrogen bonds. scripps.edu The generation of an N-centered radical from a sulfonamide typically involves the homolytic cleavage of the N–S bond or the cleavage of an N–H or N-X bond in a precursor derived from the sulfonamide.

Modern synthetic methods, such as visible-light photoredox catalysis, have enabled the generation of N-centered radicals from precursors like N-aminopyridinium salts under mild conditions. nih.gov More directly relevant to sulfonamides, protocols have been developed for remote C–H functionalization that proceed via a nitrogen-centered radical. nih.gov In one such system, a sulfonamide is converted into a hydrazonyl carboxylic acid precursor. Single-electron oxidation of this precursor by a photoredox catalyst induces decarboxylation and generates a nitrogen-centered radical, which can then facilitate reactions like remote C(sp³)–H fluorination or chlorination via a 1,5-hydrogen atom transfer (1,5-HAT) mechanism. nih.gov This showcases how the nitrogen of the morpholine-sulfonamide group can be the origin of reactivity that affects a remote part of a molecule.

The general reactivity of aminyl radicals, which would be formed from the morpholine moiety, includes dimerization to form hydrazines, abstraction of hydrogen atoms, and addition to unsaturated systems like arenes or styrenes. scripps.edu

Regioselectivity and Stereoselectivity in Reactions Involving this compound

While specific experimental studies on the regioselective and stereoselective reactions of this compound are not extensively documented, predictions can be made based on the electronic properties of its functional groups and general principles of organic chemistry.

Regioselectivity would be a critical consideration in reactions targeting the benzonitrile ring, such as nucleophilic aromatic substitution (SₙAr). The benzonitrile ring in this compound is highly electron-deficient due to the presence of two powerful electron-withdrawing groups: the nitrile (-CN) group and the morpholin-4-ylsulfonyl (-SO₂-Morpholine) group. Both groups are meta-directing for electrophilic aromatic substitution but are activating and ortho-, para-directing for nucleophilic aromatic substitution.

In this specific molecule, the sulfonyl group is at the C2 position and the nitrile group is at the C1 position. These groups strongly activate the aromatic ring for attack by nucleophiles. The regioselectivity of a potential SₙAr reaction would be determined by which positions on the ring are most electron-poor and can best stabilize the negative charge in the intermediate Meisenheimer complex. nih.govmdpi.com

| Position on Ring | Activating Groups | Predicted Reactivity toward Nucleophiles | Rationale |

|---|---|---|---|

| C3 | Ortho to -SO₂R, Meta to -CN | Highly Activated | Strong activation from the ortho sulfonyl group and moderate activation from the meta nitrile group. |

| C4 | Para to -CN, Meta to -SO₂R | Activated | Strong activation from the para nitrile group. |

| C5 | Para to -SO₂R, Meta to -CN | Highly Activated | Strong activation from the para sulfonyl group and moderate activation from the meta nitrile group. |

| C6 | Ortho to -CN, Meta to -SO₂R | Activated | Strong activation from the ortho nitrile group. |

Based on the combined electron-withdrawing effects, the positions ortho and para to the sulfonyl group (C3 and C5) are expected to be the most electrophilic and therefore the most likely sites for nucleophilic attack.

Stereoselectivity would be relevant for reactions that introduce a new chiral center, for instance, on the morpholine ring. The morpholine ring in related structures exists in a stable chair conformation. nih.gov If a reaction were to occur at one of the methylene (B1212753) carbons (C2/C6 or C3/C5) of the morpholine ring, the bulky 2-cyanophenylsulfonyl group attached to the nitrogen would exert significant steric influence.

For example, in a hypothetical radical halogenation reaction initiated at a morpholine carbon (as discussed in section 4.3.2), the approach of the halogen radical could be directed to the face of the morpholine ring opposite the arylsulfonyl group. This would likely result in the formation of one diastereomer in preference to the other. However, without specific experimental data for this compound, any discussion of stereoselectivity remains speculative, based on the established principles of steric hindrance in cyclic systems.

Computational Chemistry and Theoretical Studies of 2 Morpholin 4 Ylsulfonyl Benzonitrile

Quantum Chemical Calculations (Density Functional Theory)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common practice to employ hybrid functionals, like B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost.

A fundamental step in computational analysis is geometry optimization. This process determines the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. The output of this calculation would provide precise data on bond lengths, bond angles, and dihedral angles for 2-(Morpholin-4-ylsulfonyl)benzonitrile. This information is crucial for understanding the molecule's spatial configuration. For instance, it would confirm the expected chair conformation of the morpholine (B109124) ring and the relative orientation of the benzonitrile (B105546) and sulfonylmorpholine moieties.

Electronic structure analysis would further describe the distribution of electrons within the molecule, highlighting areas of high or low electron density, which are key to understanding its chemical interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

From the HOMO and LUMO energies, several global reactivity parameters can be calculated to quantify the molecule's chemical behavior. These parameters, presented in the table below, would typically be determined for this compound.

| Parameter | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. |

This table outlines the standard global reactivity descriptors that would be calculated from HOMO and LUMO energies.

Computational methods can predict various spectroscopic signatures. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C), Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions are routinely performed. These predicted spectra are invaluable for interpreting experimental data, helping to assign specific signals to corresponding atoms or molecular vibrations. A comparison between the calculated and experimental spectra serves to validate the computational model used.

Conformational Analysis and Potential Energy Surface Mapping

Molecules with rotatable bonds can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

A potential energy surface (PES) scan, or torsional scan, involves systematically rotating a specific dihedral angle within the molecule and calculating the energy at each step. This process maps out the energy landscape associated with that rotation, allowing for the identification of energy minima (stable conformers) and transition states (energy barriers). For this compound, key torsional scans would likely involve the bonds connecting the phenyl ring to the sulfonyl group and the sulfonyl group to the morpholine nitrogen.

The conformational preferences of a molecule can be significantly influenced by the presence of different substituent groups. Theoretical studies can systematically investigate these effects by computationally introducing various substituents onto the benzonitrile or morpholine rings and re-evaluating the conformational landscape. This would provide insights into how steric and electronic effects of different functional groups alter the molecule's preferred shape and stability.

Intermolecular Interactions and Non-Covalent Bonding Analysis

The supramolecular architecture and resulting physicochemical properties of crystalline solids are governed by a complex interplay of intermolecular interactions. For this compound, a molecule possessing a combination of polar, aromatic, and flexible aliphatic moieties, computational methods are invaluable for dissecting the nature and strength of these non-covalent forces. Such studies provide predictive insights into crystal packing, polymorphism, and molecular recognition phenomena.

While this compound lacks classical strong hydrogen bond donors like -OH or -NH2 groups, it can participate in a network of weak hydrogen bonds which can significantly influence its crystal packing. Computational predictions, often employing methods like Density Functional Theory (DFT) or knowledge-based approaches derived from crystallographic databases, can identify the most probable hydrogen bonding motifs.

The potential hydrogen bond acceptors in the molecule are the two oxygen atoms of the sulfonyl group, the nitrogen atom of the nitrile group, and the oxygen and nitrogen atoms of the morpholine ring. The hydrogen bond donors are the hydrogen atoms on the morpholine ring and the aromatic ring. Due to the electron-withdrawing nature of the sulfonyl and nitrile groups, the aromatic protons are slightly activated, enhancing their capacity to act as weak hydrogen bond donors.

Computational models would likely predict the formation of various intermolecular C-H···O and C-H···N hydrogen bonds. The sulfonyl oxygens are expected to be the most potent acceptors, leading to dimeric or catemeric synthons. The morpholine oxygen and nitrile nitrogen also present viable acceptor sites. In morpholine-containing crystal structures, hydrogen bonding involving the morpholine oxygen is a common feature. researchgate.net Similarly, studies on sulfonamides have highlighted the importance of N-H···O and C-H···O interactions in directing molecular aggregation. nih.govnih.gov

A hypothetical prediction of the most favorable hydrogen bonds for this compound, based on computational analysis of similar structures, is presented in the table below.

| Donor Group | Acceptor Group | Predicted Interaction Type | Predicted Relative Strength |

| Aromatic C-H | Sulfonyl Oxygen | C-H···O | Moderate |

| Morpholine C-H (axial) | Sulfonyl Oxygen | C-H···O | Moderate to Weak |

| Morpholine C-H (equatorial) | Nitrile Nitrogen | C-H···N | Weak |

| Aromatic C-H | Morpholine Oxygen | C-H···O | Weak |

This table is predictive and based on computational studies of analogous molecular systems.

The benzene (B151609) ring of the molecule is electron-deficient due to the attached sulfonyl and nitrile groups. This electronic character dictates the preferred geometry of π-stacking interactions. Computational studies on aromatic systems have shown that parallel-displaced or T-shaped arrangements are often energetically more favorable than a face-to-face sandwich configuration due to reduced electrostatic repulsion. nih.govresearchgate.net For this compound, interactions with neighboring aromatic rings would likely adopt a parallel-displaced conformation, maximizing attractive dispersion forces while minimizing repulsion. The presence of substituents on aromatic rings is known to influence the strength of these interactions. sdu.dkresearchgate.net

To gain a quantitative understanding of the various contributions to the total intermolecular interaction energy, Energy Decomposition Analysis (EDA) is a powerful computational tool. researchgate.netnih.gov EDA methods, often based on Density Functional Theory (DFT), partition the total interaction energy into physically meaningful components. nih.govunl.edu

For a dimer of this compound, an EDA would typically break down the interaction energy as follows:

Electrostatic Energy (ΔE_elec): This component arises from the classical Coulombic interaction between the static charge distributions of the two molecules. Given the polar nature of the sulfonyl and nitrile groups, this term is expected to be a significant attractive contribution, particularly in head-to-tail arrangements.

Pauli Repulsion (ΔE_Pauli) or Exchange-Repulsion: This is a purely quantum mechanical effect that arises from the requirement that the wavefunction of the combined system must be antisymmetric with respect to the exchange of electrons. It is a strong, short-range repulsive term that prevents molecules from collapsing into each other.

Orbital Interaction (ΔE_orb) or Polarization: This term accounts for the stabilization that occurs when the occupied molecular orbitals of one molecule interact with the unoccupied orbitals of the other, leading to a polarization of the electron clouds.

Dispersion Energy (ΔE_disp): This attractive component is due to the correlated fluctuations of electron density in the interacting molecules. It is a key component of van der Waals forces and is particularly important for the stacking of the aromatic rings.

A hypothetical EDA for a π-stacked dimer of this compound might reveal the following trends:

| Energy Component | Predicted Contribution | Physical Origin |

| Electrostatic | Attractive | Interaction of permanent dipoles and quadrupoles |

| Pauli Repulsion | Repulsive | Quantum mechanical repulsion of electron clouds |

| Orbital Interaction | Attractive | Polarization and charge transfer effects |

| Dispersion | Attractive | Correlated electron fluctuations (van der Waals) |

This table represents a qualitative prediction of EDA results. The exact values would require specific quantum chemical calculations.

Based on studies of similar aromatic sulfonamides, it is anticipated that both electrostatic and dispersion forces would be the primary contributors to the stabilization of the dimeric structures of this compound. nih.govsdu.dk

Reaction Mechanism Elucidation via Computational Transition State Search

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions by locating and characterizing the transition states that connect reactants to products on the potential energy surface. mit.eduims.ac.jp For a molecule like this compound, theoretical methods can be employed to explore its reactivity, for example, in nucleophilic aromatic substitution reactions or cycloadditions involving the nitrile group.

A computational transition state search typically involves several steps:

Defining the Reaction Coordinate: A plausible reaction pathway is initially proposed.

Locating the Transition State (TS): Various algorithms, such as the Nudged Elastic Band (NEB) method or dimer method, are used to find the saddle point on the potential energy surface that corresponds to the TS. ims.ac.jp This structure represents the highest energy point along the minimum energy path.

Characterizing the Transition State: A frequency calculation is performed on the located TS structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to confirm that the located TS indeed connects the desired reactants and products. mdpi.com

For instance, one could computationally investigate the [3+2] cycloaddition reaction of an azide (B81097) with this compound. The calculations would aim to locate the transition state for this reaction, providing its geometry and activation energy. DFT methods, such as B3LYP or M06-2X, are commonly used for such mechanistic studies. mdpi.comresearchgate.net The computed activation energy provides a quantitative measure of the reaction's kinetic feasibility. Furthermore, by comparing the activation energies for different possible pathways or stereochemical outcomes, the selectivity of the reaction can be predicted.

Future Directions and Advanced Research Perspectives for 2 Morpholin 4 Ylsulfonyl Benzonitrile

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of sulfonamides is a well-established area of organic chemistry, traditionally relying on the reaction of sulfonyl chlorides with amines. chemsociety.org.ng However, future research will likely focus on developing more efficient, selective, and environmentally benign synthetic routes for 2-(Morpholin-4-ylsulfonyl)benzonitrile. Modern synthetic methodologies are moving away from harsh reagents and exploring catalytic systems that offer greater control over the reaction.

Key areas for development include:

Catalytic C-H Functionalization: Direct C-H activation and subsequent sulfonamidation of the benzene (B151609) ring would represent a highly atom-economical approach, minimizing the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow processes can offer improved reaction control, enhanced safety for exothermic reactions, and the potential for streamlined scale-up. nanomaterchem.com The optimization of a continuous flow synthesis of this compound could lead to higher yields and purity.

Novel Sulfonylating Agents: Research into new sulfonylating agents beyond traditional sulfonyl chlorides could offer milder reaction conditions and improved functional group tolerance.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic C-H Functionalization | High atom economy, reduced waste | Development of selective catalysts |

| Flow Chemistry | Enhanced safety, improved scalability | Optimization of reaction parameters |

| Novel Sulfonylating Agents | Milder conditions, broader substrate scope | Design of new reagents |

Advanced Spectroscopic Probes for Real-Time Mechanistic Insights

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic processes. Future research will likely employ advanced spectroscopic techniques to gain real-time insights into the formation of this compound. In-situ monitoring allows for the direct observation of reactants, intermediates, and products as the reaction progresses.

Techniques that could be applied include:

ReactIR (In-situ Infrared Spectroscopy): This technique can track the concentration changes of key functional groups in real-time, providing valuable kinetic and mechanistic data.

In-situ NMR Spectroscopy: For certain reactions, NMR can provide detailed structural information about transient intermediates that may not be observable by other methods.

Raman Spectroscopy: This can be particularly useful for monitoring reactions in aqueous media or for systems where IR spectroscopy is challenging.

| Spectroscopic Probe | Information Gained | Application to this compound Synthesis |

| ReactIR | Reaction kinetics, intermediate detection | Monitoring the consumption of sulfonyl chloride and formation of the sulfonamide bond. |

| In-situ NMR | Structural elucidation of intermediates | Identifying transient species in the reaction pathway. |

| Raman Spectroscopy | Vibrational information | Complementary data to IR, especially for aqueous systems. |

Rational Design of Derivatives through Advanced Computational Screening

Computational chemistry and molecular modeling are powerful tools for the rational design of novel molecules with desired properties. For this compound, in silico methods can be used to predict the biological activities and physicochemical properties of a vast number of virtual derivatives, thereby prioritizing synthetic efforts.

Future research in this area will likely involve:

High-Throughput Virtual Screening: Screening large virtual libraries of this compound derivatives against biological targets of interest.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing predictive models that correlate the structural features of derivatives with their biological activity.

Molecular Dynamics Simulations: Simulating the interaction of designed derivatives with target proteins to understand binding modes and affinities.

| Computational Approach | Objective | Potential Outcome for this compound |

| High-Throughput Virtual Screening | Identify potential lead compounds | Discovery of derivatives with enhanced biological activity. |

| QSAR Studies | Predict activity based on structure | Guidance for the design of more potent analogs. |

| Molecular Dynamics Simulations | Understand ligand-protein interactions | Rationalization of structure-activity relationships. |

Exploration of Functional Materials Based on this compound Scaffold (Theoretical Considerations)

While primarily explored in a biological context, the structural motifs within this compound, such as the aromatic nitrile and the sulfonamide group, could potentially be incorporated into functional organic materials. Theoretical studies can pave the way for a new area of research for this class of compounds.

Theoretical considerations for future research include:

Organic Electronics: The electron-withdrawing nature of the nitrile and sulfonyl groups could be exploited in the design of n-type organic semiconductors. Computational studies could predict the electron mobility and energy levels of hypothetical polymers or oligomers incorporating this scaffold.

Non-Linear Optical (NLO) Materials: The combination of electron-donating (morpholine) and electron-withdrawing groups could lead to molecules with significant NLO properties. Quantum chemical calculations can be used to predict the hyperpolarizabilities of designed derivatives.

Supramolecular Chemistry: The potential for hydrogen bonding and other non-covalent interactions could be explored for the design of self-assembling materials with interesting properties.

| Potential Application Area | Key Structural Features | Theoretical Investigation |

| Organic Electronics | Aromatic core, electron-withdrawing groups | DFT calculations of electronic properties. |

| Non-Linear Optics | Donor-acceptor system | Prediction of hyperpolarizabilities. |

| Supramolecular Materials | Hydrogen bond donors/acceptors | Molecular modeling of self-assembly. |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical and pharmaceutical research. nih.gov These technologies can accelerate the discovery and optimization of new compounds, including derivatives of this compound.

Future applications of AI and ML in this context include:

Predictive Modeling: ML algorithms can be trained on existing chemical data to predict the properties of new molecules, including their synthetic accessibility, biological activity, and potential toxicity. mit.edu

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, potentially leading to the discovery of novel analogs of this compound with improved characteristics.

Reaction Optimization: AI can be used to optimize reaction conditions for the synthesis of this compound and its derivatives, leading to higher yields and reduced costs. tue.nl

| AI/ML Application | Description | Impact on this compound Research |

| Predictive Modeling | Using algorithms to forecast molecular properties. | Faster identification of promising derivatives. |

| De Novo Design | Generating novel molecular structures with desired attributes. | Discovery of new chemical entities with enhanced performance. |

| Reaction Optimization | Optimizing synthetic parameters for improved outcomes. | More efficient and cost-effective synthesis. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.